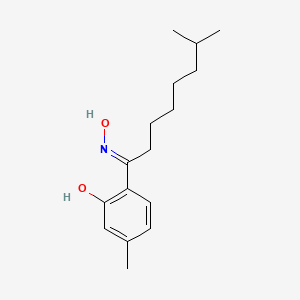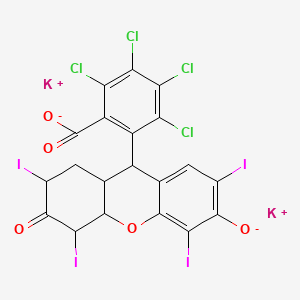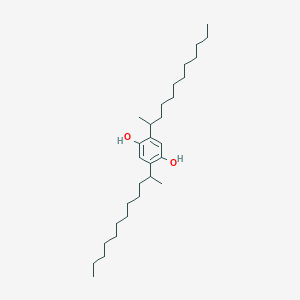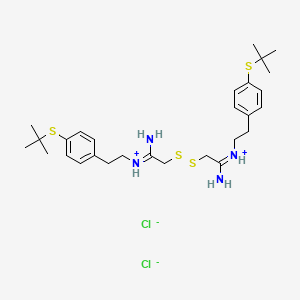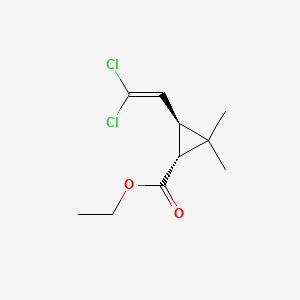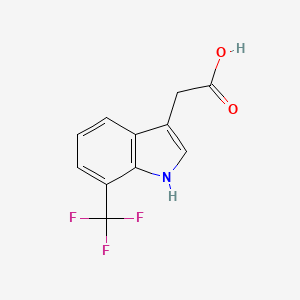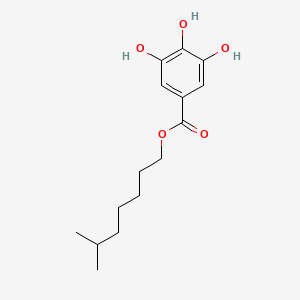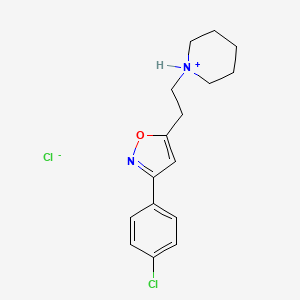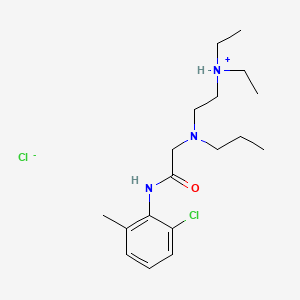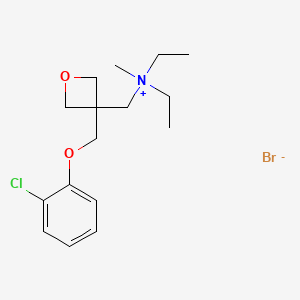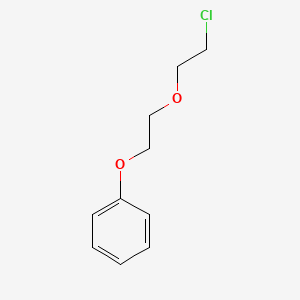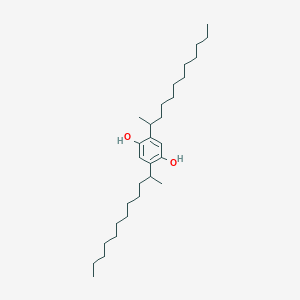
1,4-Benzenediol, 2,5-di-sec-dodecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Di-sec-dodecylhydroquinone: is an organic compound with the molecular formula C30H54O2 and a molecular weight of 446.74856 g/mol It is a derivative of hydroquinone, where two secondary dodecyl groups are attached to the 2 and 5 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di-sec-dodecylhydroquinone typically involves the alkylation of hydroquinone with secondary dodecyl halides. The reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of 2,5-Di-sec-dodecylhydroquinone may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Di-sec-dodecylhydroquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The secondary dodecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted hydroquinones depending on the reagents used.
Aplicaciones Científicas De Investigación
2,5-Di-sec-dodecylhydroquinone has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.
Industry: It is used as an additive in lubricants and as a stabilizer in various industrial formulations
Mecanismo De Acción
The mechanism of action of 2,5-Di-sec-dodecylhydroquinone primarily involves its antioxidant properties. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This activity is mediated through the redox cycling between the hydroquinone and quinone forms. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through electron transfer reactions .
Comparación Con Compuestos Similares
2,5-Di-tert-butylhydroquinone: Another hydroquinone derivative with tert-butyl groups instead of secondary dodecyl groups.
2,5-Dimethylhydroquinone: A simpler derivative with methyl groups.
2,5-Di-sec-butylhydroquinone: Similar structure but with shorter alkyl chains.
Uniqueness: 2,5-Di-sec-dodecylhydroquinone is unique due to its long secondary dodecyl chains, which impart distinct physical and chemical properties. These long alkyl chains enhance its solubility in non-polar solvents and its effectiveness as a stabilizer in various applications. Additionally, the compound’s antioxidant properties are influenced by the steric effects of the bulky dodecyl groups, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
17354-12-0 |
|---|---|
Fórmula molecular |
C30H54O2 |
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
2,5-di(dodecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C30H54O2/c1-5-7-9-11-13-15-17-19-21-25(3)27-23-30(32)28(24-29(27)31)26(4)22-20-18-16-14-12-10-8-6-2/h23-26,31-32H,5-22H2,1-4H3 |
Clave InChI |
NWUNKFTVLXWQQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


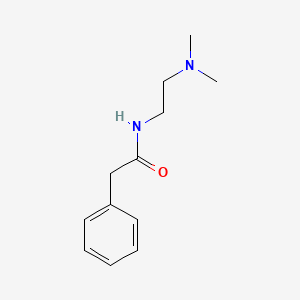
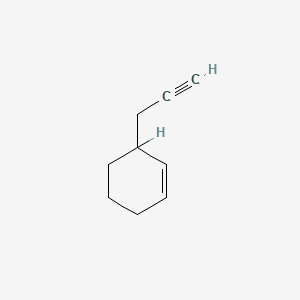
![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)
